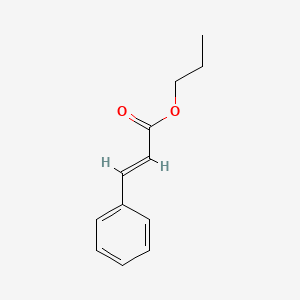![molecular formula C27H47N3O5 B1239959 1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-[[(Z)-octadec-9-enyl]amino]pyrimidin-2-one CAS No. 130252-71-0](/img/structure/B1239959.png)
1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-[[(Z)-octadec-9-enyl]amino]pyrimidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-[[(Z)-octadec-9-enyl]amino]pyrimidin-2-one is a synthetic nucleoside analog that combines the properties of cytosine arabinoside with an oleyl group. This compound is part of a broader class of nucleoside analogs known for their diverse biological activities, including antiviral, antibacterial, and antitumor properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-[[(Z)-octadec-9-enyl]amino]pyrimidin-2-one typically involves the modification of cytosine arabinoside. The oleyl group is introduced through a series of chemical reactions, including esterification and amidation. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the successful attachment of the oleyl group to the cytosine arabinoside molecule .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and stringent quality control measures. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-[[(Z)-octadec-9-enyl]amino]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oleyl group or the cytosine base.
Substitution: Nucleophilic substitution reactions can introduce other functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve specific pH levels, temperatures, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized nucleoside analogs .
Wissenschaftliche Forschungsanwendungen
1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-[[(Z)-octadec-9-enyl]amino]pyrimidin-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Investigated for its antiviral and antitumor properties, particularly in the treatment of leukemia and other cancers.
Wirkmechanismus
The mechanism of action of 1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-[[(Z)-octadec-9-enyl]amino]pyrimidin-2-one involves its incorporation into DNA, where it inhibits DNA polymerase and disrupts DNA synthesis. This leads to the inhibition of cell proliferation, particularly in rapidly dividing cells such as cancer cells. The oleyl group enhances the compound’s lipophilicity, improving its cellular uptake and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cytosine arabinoside (Ara-C): A well-known nucleoside analog used in chemotherapy.
Vidarabine: Another nucleoside analog with antiviral properties.
Fludarabine: Used in the treatment of hematological malignancies
Uniqueness
1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-[[(Z)-octadec-9-enyl]amino]pyrimidin-2-one is unique due to the presence of the oleyl group, which enhances its lipophilicity and potentially its therapeutic efficacy. This modification distinguishes it from other nucleoside analogs and may offer advantages in terms of bioavailability and cellular uptake .
Eigenschaften
CAS-Nummer |
130252-71-0 |
|---|---|
Molekularformel |
C27H47N3O5 |
Molekulargewicht |
493.7 g/mol |
IUPAC-Name |
1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-[[(Z)-octadec-9-enyl]amino]pyrimidin-2-one |
InChI |
InChI=1S/C27H47N3O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-28-23-18-20-30(27(34)29-23)26-25(33)24(32)22(21-31)35-26/h9-10,18,20,22,24-26,31-33H,2-8,11-17,19,21H2,1H3,(H,28,29,34)/b10-9-/t22-,24-,25+,26-/m1/s1 |
InChI-Schlüssel |
LHEGPXCSOZGQCV-AXQAKGHFSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCCNC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCCNC1=NC(=O)N(C=C1)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCNC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O |
Synonyme |
N(4)-oleylcytosine arabinoside NOAC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




azanide](/img/structure/B1239882.png)









![ethyl (2E)-5-(1,3-benzodioxol-5-yl)-2-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1239896.png)
![[5-(2-Methoxyphenyl)-3-isoxazolyl]-(1-piperidinyl)methanone](/img/structure/B1239899.png)
